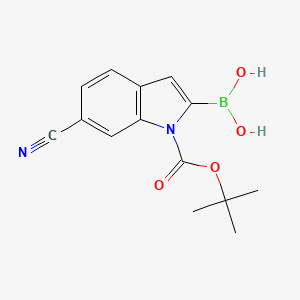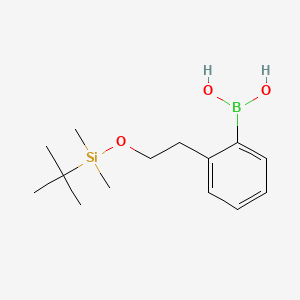
2-(2-(tert-ブチルジメチルシリルオキシ)エチル)フェニルボロン酸
概要
説明
2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid is a specialized organic compound characterized by its unique structure, which includes a phenylboronic acid moiety and a tert-butyldimethylsilyloxyethyl group
科学的研究の応用
2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a building block in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The phenylboronic acid core is synthesized through the reaction of phenylmagnesium bromide with trimethyl borate.
Silane Addition: The tert-butyldimethylsilyloxyethyl group is introduced by reacting the phenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow chemistry and automated purification systems may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids with different substituents.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Borates: Resulting from further oxidation reactions.
Substituted Boronic Acids: Produced through substitution reactions involving different nucleophiles.
作用機序
The mechanism by which 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical processes. The silyloxy group provides steric protection and enhances the compound's stability.
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the silyloxy group.
Boronic Esters: Similar functional group but different substituents.
Borates: Related compounds with different oxidation states.
Uniqueness: 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid is unique due to its combination of the phenylboronic acid moiety and the tert-butyldimethylsilyloxyethyl group, which provides enhanced stability and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid in scientific research and its potential applications across various fields
特性
IUPAC Name |
[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-8-6-7-9-13(12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGSWXPLWIRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657157 | |
| Record name | [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-62-8 | |
| Record name | B-[2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


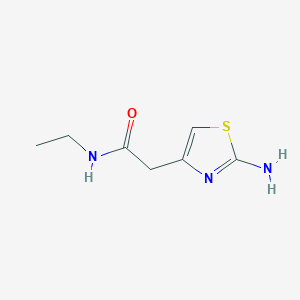

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
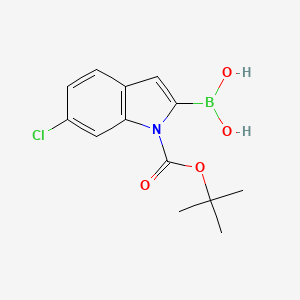
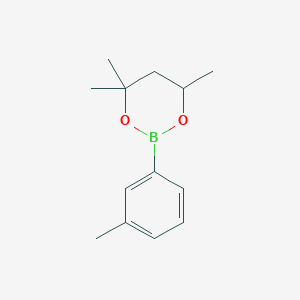
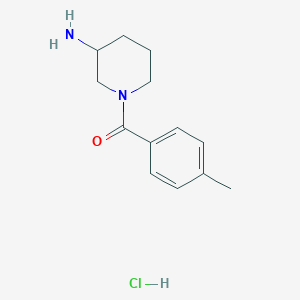

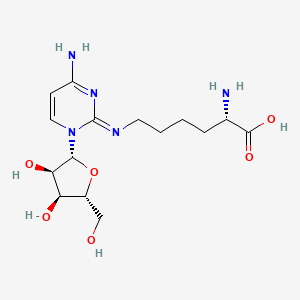
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

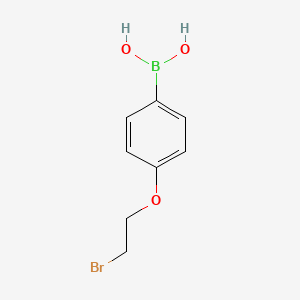

![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
